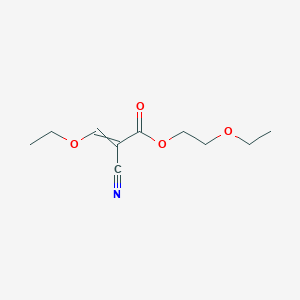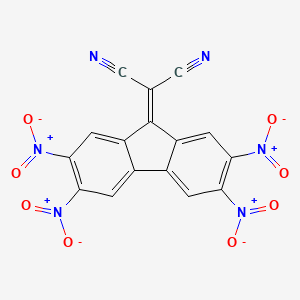
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups attached to a fluorenylidene core, making it a subject of interest for researchers in chemistry and materials science.
Méthodes De Préparation
The synthesis of (2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of fluorenone derivatives followed by the introduction of the propanedinitrile group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine to convert nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and reducing agents. .
Applications De Recherche Scientifique
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of (2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify the function of biological molecules or materials. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile can be compared with other nitro-substituted fluorenylidene compounds, such as:
(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methylfuran: This compound has similar structural features but differs in its reactivity and applications.
(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methylindole: Another similar compound with distinct properties and uses. The uniqueness of this compound lies in its specific arrangement of nitro groups and the presence of the propanedinitrile moiety, which imparts unique chemical and physical properties .
Propriétés
Numéro CAS |
89837-60-5 |
|---|---|
Formule moléculaire |
C16H4N6O8 |
Poids moléculaire |
408.24 g/mol |
Nom IUPAC |
2-(2,3,6,7-tetranitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H4N6O8/c17-5-7(6-18)16-10-3-14(21(27)28)12(19(23)24)1-8(10)9-2-13(20(25)26)15(22(29)30)4-11(9)16/h1-4H |
Clé InChI |
ZDBMCXZJHNWCBD-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3=CC(=C(C=C3C(=C(C#N)C#N)C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


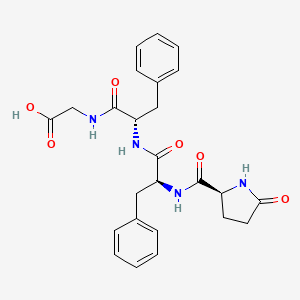
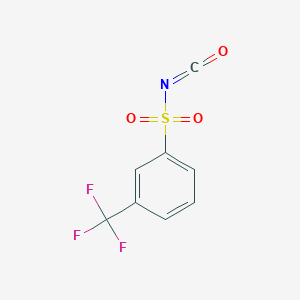
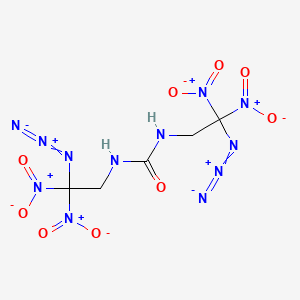
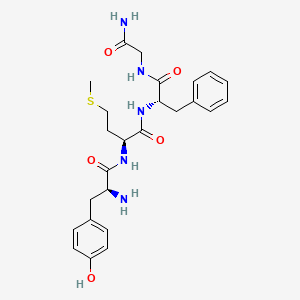
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)

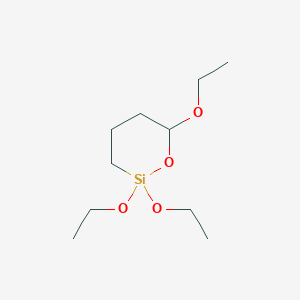
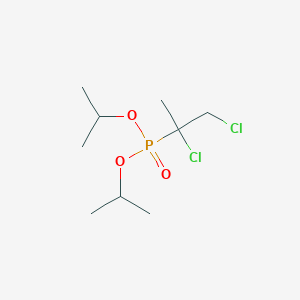
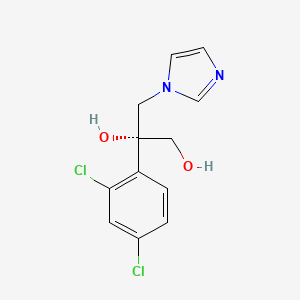

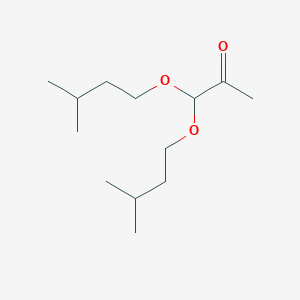
![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)

